Erythrartine

描述

属性

IUPAC Name |

2,11,12-trimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-9-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-22-13-5-4-12-6-7-20-11-16(21)14-8-17(23-2)18(24-3)9-15(14)19(12,20)10-13/h4-6,8-9,13,16,21H,7,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWWCVLZNFFVFTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC23C(=CCN2CC(C4=CC(=C(C=C34)OC)OC)O)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Erythrartine: A Technical Guide to Its Natural Sources and Isolation from Erythrina Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of erythrartine (B58035), a tetracyclic alkaloid found in various species of the Erythrina genus. This document outlines the known natural sources of this compound and details the methodologies for its extraction, isolation, and purification, presenting a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound has been identified as a constituent of several species within the Erythrina genus, commonly known as coral trees. These plants are distributed in tropical and subtropical regions worldwide and have a rich history in traditional medicine. The presence of a diverse array of alkaloids, including this compound, contributes to their pharmacological activities.

Primary sources of this compound that have been documented in scientific literature include:

-

Erythrina speciosa : Found in the leaves and flowers of this species.[1][2]

-

Erythrina variegata : This species is a known source of various tetracyclic alkaloids, including this compound. The total alkaloid content in the plant has been reported to be as high as 2.5%.

-

Erythrina crista-galli : this compound has been identified as one of the alkaloids present in this species.

-

Erythrina mulungu : This species has also been reported to contain this compound.[3]

While the presence of this compound in these species is confirmed, comprehensive quantitative data on the yield of this specific alkaloid from different plant parts and species are not extensively available in the current literature. The table below summarizes the available information on the natural sources of this compound.

Table 1: Natural Sources of this compound from Erythrina Species

| Species | Plant Part(s) | Reported Yield of this compound | Total Alkaloid Yield (if available) |

| Erythrina speciosa | Leaves, Flowers | 9.8 mg (from an unspecified amount of flowers), 11.8 mg (from an unspecified amount of leaves) of crude alkaloid extract[1] | Not specified |

| Erythrina variegata | Not specified | Not specified | 2.5% |

| Erythrina crista-galli | Not specified | Not specified | Not specified |

| Erythrina mulungu | Not specified | Not specified | Not specified |

Experimental Protocols for Isolation of this compound

The following section provides a detailed methodology for the isolation and purification of this compound, primarily based on the successful protocol reported for Erythrina speciosa.[1] This protocol can serve as a foundational method for isolating this compound from other Erythrina species, with potential for optimization depending on the specific plant material.

Plant Material Collection and Preparation

-

Collection : Fresh leaves and flowers of the Erythrina species are collected.

-

Washing : The collected plant material is thoroughly washed under running water to remove any dirt and debris.

-

Drying : The washed material is air-dried at room temperature until completely free of moisture.

-

Grinding : The dried plant material is coarsely ground to increase the surface area for efficient extraction.

Extraction of Crude Alkaloids

-

Defatting : The powdered plant material is first immersed in cyclohexane (B81311) for 24 hours (repeated twice) to remove fats and non-polar constituents.

-

Maceration : The defatted plant material is then macerated with 70% (v/v) ethanol (B145695) for 72 hours.

-

Acid-Base Extraction :

-

The resulting hydroalcoholic extract is acidified with acetic acid.

-

The acidified extract is subjected to mechanical agitation for several hours and then filtered.

-

The filtrate is basified to a pH of 10 with ammonium (B1175870) hydroxide (B78521) (NH₄OH).

-

The basified solution is then partitioned with dichloromethane (B109758) (CH₂Cl₂) in a separatory funnel. The organic layer containing the alkaloids is collected. This step is repeated to ensure complete extraction.

-

-

Concentration : The dichloromethane extract is concentrated under reduced pressure using a rotary evaporator to yield the crude alkaloid residue.

-

Drying : The crude extract is dried in a vacuum desiccator.

Chromatographic Purification of this compound

-

Column Preparation : A glass column is packed with silica (B1680970) gel 60 (particle size 0.063-0.200 mm) as the stationary phase, using a suitable solvent to create a slurry and ensure uniform packing.

-

Sample Loading : The dried crude alkaloid extract is dissolved in a minimal amount of the initial mobile phase solvent and loaded onto the top of the prepared column.

-

Elution : The alkaloids are separated by eluting the column with a gradient of solvents. A common solvent system for the separation of Erythrina alkaloids is a mixture of chloroform (B151607) and methanol, starting with a high concentration of chloroform and gradually increasing the polarity by adding methanol.

-

Fraction Collection : The eluate is collected in a series of fractions.

-

Thin-Layer Chromatography (TLC) Analysis : The collected fractions are monitored by TLC to identify those containing this compound. A suitable developing solvent system and visualization under UV light or with a suitable staining reagent are used.

-

Isolation of this compound : Fractions containing the pure compound, as indicated by TLC, are combined and the solvent is evaporated to yield purified this compound. It has been noted that erythratine is one of the more polar alkaloids and tends to elute in the later fractions when using a chloroform-based solvent system on an alumina (B75360) or silica gel column.

Characterization of this compound

The identity and purity of the isolated this compound are confirmed using various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the molecule.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition.

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the isolation of this compound from Erythrina species.

Caption: Experimental workflow for the isolation of this compound.

Signaling Pathways and Logical Relationships

Currently, there is a lack of detailed information in the published literature regarding the specific signaling pathways or complex biological mechanisms of action directly modulated by this compound. The primary focus of existing research has been on its isolation and structural elucidation. Therefore, a diagrammatic representation of its molecular interactions is not feasible at this time. Further pharmacological and mechanistic studies are required to elucidate the specific cellular targets and pathways through which this compound exerts its biological effects.

Conclusion

This compound is a significant tetracyclic alkaloid present in several Erythrina species. This guide provides a comprehensive overview of its natural sources and a detailed protocol for its isolation and purification. The presented methodologies, particularly the acid-base extraction followed by silica gel column chromatography, have proven effective for obtaining pure this compound. While the presence of this compound in multiple Erythrina species is established, further research is needed to quantify its yield from these various sources and to explore its pharmacological activities and underlying mechanisms of action. This will be crucial for unlocking its full potential in drug discovery and development.

References

The Biosynthesis of Erythrartine in Erythrina crista-galli: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythrartine (B58035), a prominent member of the Erythrina alkaloids, is a tetracyclic spiroamine natural product isolated from Erythrina crista-galli. These alkaloids are of significant interest to the pharmaceutical industry due to their wide range of biological activities, including sedative, hypotensive, and curare-like effects. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, consolidating current knowledge derived from isotopic labeling studies and metabolic profiling. It details the established precursor molecules and key intermediates, outlines the experimental methodologies used to elucidate the pathway, and presents a putative sequence for the final transformation steps leading to this compound. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, synthetic biology, and drug discovery centered on Erythrina alkaloids.

Introduction

The genus Erythrina is a rich source of structurally unique benzylisoquinoline alkaloids (BIAs), characterized by the tetracyclic erythrinan (B1236395) skeleton.[1] These compounds, including this compound, are biosynthesized via a complex pathway originating from the aromatic amino acid tyrosine. Early biosynthetic proposals suggested (S)-norprotosinomenine as the key precursor to the erythrinan core.[2] However, seminal work utilizing isotopically labeled compounds in Erythrina crista-galli has revised this understanding, establishing a new paradigm for the formation of this important class of natural products.[3] This guide will delineate this revised biosynthetic pathway, with a focus on the formation of this compound.

The Biosynthetic Pathway to this compound

The biosynthesis of this compound can be divided into two major stages: the formation of the core erythrinan structure from primary metabolites, and the subsequent modifications of this scaffold to yield the final product. The fruit wall tissue of Erythrina crista-galli has been identified as a primary site for this alkaloid biosynthesis.[3]

Formation of the Key Intermediate: (S)-Norreticuline

The pathway begins with the condensation of two tyrosine derivatives: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). This reaction, catalyzed by norcoclaurine synthase (NCS), forms (S)-norcoclaurine. A series of subsequent enzymatic hydroxylations and methylations, involving O-methyltransferases (OMTs) and cytochrome P450 monooxygenases, convert (S)-norcoclaurine into (S)-coclaurine and then to the pivotal intermediate, (S)-norreticuline.[3] Feeding experiments have confirmed that (S)-coclaurine and (S)-norreticuline are efficiently metabolized to Erythrina alkaloids in E. crista-galli.

Formation of the Erythrinan Skeleton: From (S)-Norreticuline to Erysodienone

The central step in the formation of the characteristic spirocyclic erythrinan skeleton is the intramolecular oxidative phenol (B47542) coupling of (S)-norreticuline. This reaction is believed to be catalyzed by a cytochrome P450-type enzyme. The coupling and subsequent rearrangement lead to the formation of the dienoid intermediate, erysodienone. Isotopic labeling studies using [1-¹³C]-(S)-norreticuline fed to E. crista-galli fruit wall tissue resulted in the formation of erythraline (B1235506) with the ¹³C label exclusively at the C-10 position. This finding was crucial as it ruled out the involvement of a symmetrical diphenoquinone-type intermediate in the biosynthetic pathway.

Putative Pathway from Erysodienone to this compound

This compound is an alkenoid-type Erythrina alkaloid, distinguished from the dienoid erysodienone by the presence of a C1-C6 double bond and a hydroxyl group at the C-11 position. The precise enzymatic steps transforming erysodienone into this compound in E. crista-galli have not yet been fully elucidated. However, based on the structures of co-occurring alkaloids and general biochemical principles, a putative pathway can be proposed. This likely involves:

-

Reduction of the Dienone System: An NADPH-dependent reductase enzyme is hypothesized to reduce one of the double bonds in the dienone ring of erysodienone to form an alkenoid intermediate.

-

Hydroxylation at C-11: A stereospecific hydroxylation at the C-11 position is the final key step. This reaction is likely catalyzed by a cytochrome P450 monooxygenase or a Fe(II)/2-oxoglutarate-dependent dioxygenase, enzymes commonly involved in the late-stage functionalization of alkaloid scaffolds.

The proposed biosynthetic pathway is visualized in the diagram below.

Caption: Proposed Biosynthetic Pathway of this compound.

Quantitative Data

Despite the foundational importance of the precursor feeding experiments in establishing the biosynthetic pathway, specific quantitative data, such as the percentage of precursor incorporation into the final alkaloid products in Erythrina crista-galli, have not been published in the readily accessible scientific literature. A summary of the qualitative findings is presented below.

| Precursor Administered | Plant System | Observed Incorporation | Key Finding | Reference |

| (S)-Norprotosinomenine | E. crista-galli fruit wall | No | The previously assumed precursor is not involved in the pathway. | |

| (S)-Coclaurine | E. crista-galli fruit wall | Yes | A direct precursor to the Erythrina alkaloid skeleton. | |

| (S)-Norreticuline | E. crista-galli fruit wall | Yes | A key intermediate that undergoes oxidative coupling. | |

| [1-¹³C]-(S)-Norreticuline | E. crista-galli fruit wall | Yes (into Erythraline) | Label found exclusively at C-10, ruling out a symmetrical intermediate. |

Experimental Protocols

Detailed, step-by-step experimental protocols from the key biosynthetic studies are not fully available. However, based on the published methodology, the core experimental approaches can be summarized.

General Precursor Feeding Protocol

This protocol outlines the general methodology for administering isotopically labeled precursors to the plant tissue identified as the primary site of alkaloid synthesis.

Caption: General Experimental Workflow for Precursor Feeding Studies.

Methodology Details:

-

Plant Material: Immature fruits of Erythrina crista-galli were used, with the fruit wall tissue specifically identified as the site of biosynthesis.

-

Synthesis of Labeled Precursors: Precursors such as (S)-norreticuline were synthesized with either a radioactive label (e.g., ¹⁴C or ³H) for tracer studies or a stable isotope label (¹³C) for NMR analysis.

-

Application: The labeled precursors were dissolved in a suitable solvent and applied to the plant tissue.

-

Incubation: The tissue was incubated for a specific period to allow for the metabolic conversion of the precursor into downstream alkaloids.

-

Extraction and Purification: Following incubation, the plant material was harvested, and the alkaloids were extracted using standard acid-base extraction protocols. The crude extract was then purified using chromatographic techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Analysis:

-

Radiolabeled Compounds: The distribution of radioactivity in the separated alkaloids was visualized by autoradiography of the TLC plates.

-

¹³C-Labeled Compounds: The purified alkaloids (e.g., erythraline) were analyzed by ¹³C-NMR spectroscopy to determine the precise position of the isotopic label within the molecule.

-

Conclusion and Future Outlook

The biosynthetic pathway to the core erythrinan structure in Erythrina crista-galli has been firmly established, proceeding through (S)-norreticuline and the key dienone intermediate, erysodienone. This knowledge corrects earlier hypotheses and provides a solid foundation for further investigation. However, significant knowledge gaps remain, particularly concerning the late-stage enzymatic modifications—reductive and hydroxylative steps—that lead from erysodienone to the diverse array of Erythrina alkaloids, including this compound.

Future research efforts should be directed towards the identification and characterization of the enzymes responsible for these transformations. A combination of transcriptomic analysis of E. crista-galli fruit wall tissue and heterologous expression and characterization of candidate reductase and hydroxylase genes will be crucial. The successful elucidation of these final steps will not only complete our understanding of this compound biosynthesis but also provide valuable enzymatic tools for the potential biotechnological production of these pharmacologically important alkaloids. The generation of quantitative data on precursor flux and enzyme kinetics will be essential for the rational design of such synthetic biology approaches.

References

Erythrartine: A Technical Overview of its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrartine is a tetracyclic alkaloid belonging to the Erythrina class of natural products. These compounds, isolated from various species of the genus Erythrina, have garnered significant interest due to their diverse and potent biological activities. This document provides a detailed technical overview of the chemical structure and stereochemistry of this compound, based on currently available spectroscopic and chemical data. It is intended to serve as a resource for researchers engaged in natural product synthesis, medicinal chemistry, and drug development.

Chemical Structure

The molecular formula of this compound is C₁₉H₂₃NO₄, with a corresponding molecular weight of 329.39 g/mol . The systematic name for this compound is not consistently reported, however, its structure is well-defined by its International Chemical Identifier (InChI) and its simplified representation, the InChIKey.

-

InChI: 1S/C19H23NO4/c1-22-13-5-4-12-6-7-20-11-16(21)14-8-17(23-2)18(24-3)9-15(14)19(12,20)10-13/h4-6,8-9,13,16,21H,7,10-11H2,1-3H3/t13-,16-,19?/m0/s1

-

InChIKey: QWWCVLZNFFVFTR-OHWIQJHBSA-N

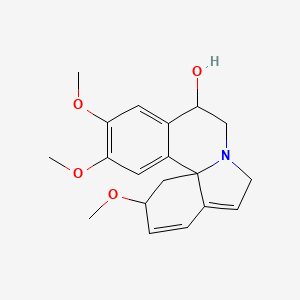

The core structure of this compound is a spirocyclic system, characteristic of the Erythrina alkaloids. It features a fused tetracyclic ring system containing a tertiary amine and multiple oxygenated functional groups, including methoxy (B1213986) and hydroxyl moieties.

Figure 1: 2D Chemical Structure of this compound.

Stereochemistry

The stereochemistry of this compound is partially defined. The InChI string /t13-,16-,19? indicates that the relative stereochemistry at carbons 13 and 16 is established. However, the stereocenter at carbon 19 is denoted as questionable or unknown in the current chemical literature. The definitive absolute configuration of this compound has not been conclusively determined, as an X-ray crystallographic analysis of this specific alkaloid has not been reported in publicly accessible literature. The "(+)" designation in some literature suggests that it is dextrorotatory, but without a definitive structural elucidation, the assignment of R/S descriptors to all chiral centers remains incomplete.

Quantitative Data

The following table summarizes the available quantitative data for this compound, primarily its ¹³C NMR chemical shifts as reported in the SpectraBase database.

| Carbon Atom | Chemical Shift (ppm) |

| Assignments unavailable in the provided data | A full set of assigned chemical shifts is not publicly available. |

| Raw Data | The SpectraBase entry provides a list of ¹³C NMR peaks, but without specific assignments to the carbon atoms of the this compound structure. |

Experimental Protocols

Detailed, step-by-step experimental protocols for the isolation, purification, and complete structural elucidation of this compound are not extensively documented in readily accessible scientific literature. However, based on general procedures for the isolation of alkaloids from Erythrina species, a general workflow can be outlined.

General Isolation and Purification Protocol

-

Extraction: The dried and powdered plant material (e.g., bark or seeds of Erythrina variegata) is subjected to exhaustive extraction with methanol (B129727) at room temperature.

-

Solvent Partitioning: The resulting crude methanolic extract is concentrated under reduced pressure and then partitioned between an acidic aqueous solution (e.g., 5% HCl) and an immiscible organic solvent (e.g., dichloromethane) to separate acidic and neutral compounds from the basic alkaloids.

-

Basification and Re-extraction: The acidic aqueous layer containing the protonated alkaloids is basified (e.g., with NH₄OH to pH 9-10) and then re-extracted with an organic solvent (e.g., dichloromethane (B109758) or chloroform) to recover the free alkaloids.

-

Chromatographic Separation: The crude alkaloid mixture is then subjected to a series of chromatographic techniques for purification. This typically involves:

-

Vacuum Liquid Chromatography (VLC): Initial fractionation of the crude alkaloid extract using a gradient of solvents with increasing polarity.

-

Column Chromatography: Further separation of the VLC fractions over silica (B1680970) gel or alumina, again using a solvent gradient system.

-

Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds to yield pure this compound.

-

Structural Elucidation Methodology

The structure of isolated this compound would be elucidated using a combination of modern spectroscopic techniques:

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) to determine the exact mass and molecular formula.

-

NMR Spectroscopy:

-

¹H NMR to determine the number and types of protons and their coupling relationships.

-

¹³C NMR and DEPT experiments to determine the number and types of carbon atoms.

-

2D NMR techniques (COSY, HSQC, HMBC) to establish the connectivity of the carbon skeleton and the placement of substituents.

-

NOESY or ROESY experiments to determine the relative stereochemistry of the molecule.

-

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., hydroxyl, ether, aromatic rings).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To characterize the chromophoric system of the molecule.

Biosynthesis and Potential Signaling Pathway

Proposed Biosynthetic Pathway of Erythrina Alkaloids

The biosynthesis of the characteristic spirocyclic core of Erythrina alkaloids is believed to proceed through an oxidative coupling of benzylisoquinoline precursors. The proposed pathway initiates from the amino acid L-tyrosine and proceeds through key intermediates such as (S)-coclaurine and (S)-norreticuline.

Putative Signaling Pathway Inhibition

While the specific molecular targets of this compound are not well-characterized, studies on the structurally related alkaloid, erythraline, have shown inhibitory effects on the Toll-like receptor (TLR) signaling pathway. This pathway is a key component of the innate immune response. It is plausible that this compound may exert similar effects.

Unraveling Erythrartine: A Review of an Obscure Erythrina Alkaloid

This guide will proceed by contextualizing Erythrartine within the broader family of Erythrina alkaloids, drawing on the available information for this class of compounds to infer potential characteristics and methodologies. We will also present information on the closely related and better-studied alkaloid, Erythraline (B1235506), where relevant, to provide a more complete picture for researchers in the field.

Introduction to Erythrina Alkaloids

The genus Erythrina, commonly known as coral trees, is a rich source of a unique group of isoquinoline (B145761) alkaloids known as the Erythrina alkaloids. These compounds are characterized by a tetracyclic spiroamine skeleton and have attracted significant scientific interest due to their diverse biological activities, including curare-like effects, insecticidal properties, and anti-inflammatory actions. The isolation and characterization of these alkaloids are crucial for drug discovery and development.

Putative Discovery and Isolation of this compound

While specific details on the discovery of this compound are scarce, it is reported to have been isolated from Erythrina speciosa. The general workflow for the isolation of Erythrina alkaloids provides a likely methodological framework.

General Experimental Workflow for Erythrina Alkaloid Isolation

The isolation of alkaloids from plant material typically involves a multi-step process of extraction, partitioning, and chromatography. The following diagram illustrates a generalized workflow that would be applicable for the isolation of this compound.

Potential Biological Activity and Signaling Pathways

Given the lack of specific data for this compound, we can look to the biological activities of other Erythrina alkaloids to postulate potential areas of interest. For instance, Erythraline, isolated from the bark of Erythrina crista-galli, has been shown to possess anti-inflammatory properties by inhibiting the Toll-like receptor (TLR) signaling pathway.[1]

Erythraline and the TLR4 Signaling Pathway

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, activates TLR4, leading to a signaling cascade that results in the production of pro-inflammatory mediators like nitric oxide (NO). Erythraline has been shown to suppress this pathway.[1] The following diagram illustrates the inhibitory effect of Erythraline on the TLR4 signaling pathway.

Quantitative Data

Due to the scarcity of research on this compound, no specific quantitative data can be presented. For comparative purposes, the table below includes data for the related compound Erythraline, where available from the literature.

| Property | Value | Reference |

| Erythraline | ||

| Molecular Formula | C18H19NO3 | |

| Molar Mass | 297.35 g/mol | |

| Source | Erythrina crista-galli | [1] |

| Biological Activity | Anti-inflammatory | [1] |

| Mechanism of Action | Inhibition of TLR signaling | [1] |

Detailed Experimental Protocols

As no specific protocols for this compound have been published, a generalized protocol for the isolation of Erythrina alkaloids is provided below. This protocol is a composite based on common methods in natural product chemistry.

Protocol: General Isolation of Erythrina Alkaloids

-

Plant Material Preparation:

-

Collect fresh leaves and flowers of Erythrina speciosa.

-

Air-dry the plant material in the shade for 7-10 days.

-

Grind the dried material into a fine powder using a mechanical grinder.

-

-

Extraction:

-

Macerate the powdered plant material (e.g., 1 kg) in methanol (e.g., 5 L) at room temperature for 72 hours with occasional stirring.

-

Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.

-

-

Acid-Base Partitioning:

-

Suspend the crude extract in 5% aqueous hydrochloric acid (HCl).

-

Partition the acidic solution with an equal volume of dichloromethane (B109758) (DCM) in a separatory funnel to remove neutral and acidic compounds. Discard the DCM layer.

-

Basify the aqueous layer to a pH of 9-10 with ammonium (B1175870) hydroxide (B78521) (NH4OH).

-

Extract the alkaline solution three times with equal volumes of DCM.

-

Combine the DCM extracts and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield the crude alkaloid fraction.

-

-

Chromatographic Purification:

-

Subject the crude alkaloid fraction to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of increasing polarity, for example, a mixture of DCM and methanol.

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Combine fractions with similar TLC profiles.

-

Further purify the combined fractions using preparative TLC or High-Performance Liquid Chromatography (HPLC) to isolate individual alkaloids.

-

-

Structure Elucidation:

-

Characterize the pure isolated compounds using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMQC, HMBC), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

-

Conclusion and Future Directions

This compound remains an enigmatic member of the Erythrina alkaloid family. While its existence is noted, its chemical and biological properties are yet to be thoroughly investigated. The methodologies and biological activities of related compounds, such as Erythraline, provide a roadmap for future research. A comprehensive study involving the targeted isolation of this compound from Erythrina speciosa, followed by detailed structural elucidation and biological screening, is necessary to unlock its potential. Such studies would not only contribute to the chemical knowledge of this diverse genus but could also unveil novel therapeutic leads. Researchers are encouraged to pursue the isolation and characterization of this and other lesser-known natural products.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrina alkaloids, a diverse group of tetracyclic spiroamine compounds isolated from plants of the Erythrina genus, have garnered significant scientific interest due to their wide range of pharmacological activities.[1] These alkaloids, including the notable compound Erythrartine, are predominantly recognized for their effects on the central nervous system (CNS).[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound and its related alkaloids, with a focus on their interactions with nicotinic acetylcholine (B1216132) receptors (nAChRs) and acetylcholinesterase (AChE).

This document summarizes key quantitative data, details the experimental protocols used for their determination, and provides visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Pharmacological Profile

The primary mechanism of action for many Erythrina alkaloids is competitive antagonism at neuronal nicotinic acetylcholine receptors (nAChRs).[2] This interaction underlies their observed curare-like, anxiolytic, and sedative properties.[3][4] Furthermore, some alkaloids from this family have demonstrated inhibitory activity against acetylcholinesterase (AChE), an enzyme critical for the degradation of acetylcholine, suggesting a potential therapeutic role in conditions like Alzheimer's disease.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Erythrina alkaloids exhibit varying affinities for different subtypes of nAChRs. The α4β2 subtype, a predominant nAChR in the brain, is a key target for many of these compounds. The antagonistic activity at these receptors is responsible for the modulation of cholinergic neurotransmission.

Inhibition of Acetylcholinesterase (AChE)

Several Erythrina alkaloids have been identified as inhibitors of AChE. This dual activity of modulating nAChRs and inhibiting AChE makes them intriguing candidates for the development of novel therapeutics for neurodegenerative disorders.

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of this compound and related alkaloids for their primary molecular targets.

Table 1: Binding Affinities (Ki) of Erythrina Alkaloids for Nicotinic Acetylcholine Receptors

| Alkaloid | Receptor Subtype | Radioligand | Ki (nM) | Source |

| Erysodine | α4β2 | [³H]Cytisine | 18 | |

| Dihydro-β-erythroidine | α4β2 | [³H]Cytisine | 26 | |

| Erysopine | α4β2 | [³H]Cytisine | 130 | |

| Erysovine | α4β2 | [³H]Cytisine | 41 | |

| Erythraline | α4β2 | [³H]Cytisine | 230 |

Table 2: Inhibitory Concentrations (IC50) of Erythrina Alkaloids for Nicotinic Acetylcholine Receptor Function

| Alkaloid | Receptor Subtype | Agonist | IC50 (µM) | Source |

| Erysodine | α4β2 | Acetylcholine | 0.23 | |

| Dihydro-β-erythroidine | α4β2 | Acetylcholine | 0.44 | |

| Erysopine | α4β2 | Acetylcholine | 2.6 | |

| Erysovine | α4β2 | Acetylcholine | 0.81 | |

| Erythraline | α4β2 | Acetylcholine | 4.3 |

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Erythrina Alkaloids

| Alkaloid | Source of AChE | IC50 (µM) | Source |

| Erythraline | Human recombinant | Not specified | |

| Erysotine | Human recombinant | Not specified | |

| 8-oxoerymelanthine | Human recombinant | Not specified |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay for nAChRs

This protocol outlines the determination of binding affinities of Erythrina alkaloids for nAChR subtypes.

1. Membrane Preparation:

-

Culture human embryonic kidney (HEK) 293 cells stably expressing the desired human nAChR subtype (e.g., α4β2).

-

Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C.

-

Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) to a final protein concentration of 0.5-1.0 mg/mL.

2. Binding Assay:

-

In a 96-well plate, combine:

-

50 µL of membrane preparation.

-

50 µL of radioligand (e.g., [³H]Cytisine at a final concentration of 1-2 nM).

-

50 µL of competing ligand (Erythrina alkaloid) at various concentrations (typically 10⁻¹⁰ to 10⁻⁴ M) or buffer for total binding.

-

For non-specific binding, add a high concentration of a known nAChR ligand (e.g., 100 µM nicotine).

-

-

Incubate at 4°C for 2-3 hours.

3. Filtration and Quantification:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (concentration of competing ligand that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp Electrophysiology in Xenopus Oocytes

This protocol is used to assess the functional effects of Erythrina alkaloids on nAChR ion channel activity.

1. Oocyte Preparation and Receptor Expression:

-

Harvest and defolliculate Xenopus laevis oocytes.

-

Inject oocytes with cRNA encoding the desired human nAChR subunits (e.g., α4 and β2) at a specific ratio (e.g., 1:1).

-

Incubate the injected oocytes for 2-7 days at 18°C in Barth's solution.

2. Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with standard oocyte Ringer's solution.

-

Impale the oocyte with two glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl.

-

Voltage-clamp the oocyte at a holding potential of -60 mV using a two-electrode voltage clamp amplifier.

3. Drug Application and Data Acquisition:

-

Apply acetylcholine (ACh) at a concentration that elicits a submaximal response (e.g., EC50) to establish a baseline current.

-

Co-apply ACh with varying concentrations of the Erythrina alkaloid.

-

Record the resulting ionic currents using data acquisition software.

4. Data Analysis:

-

Measure the peak amplitude of the ACh-evoked currents in the absence and presence of the alkaloid.

-

Normalize the current in the presence of the antagonist to the control current.

-

Plot the normalized current as a function of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is used to determine the AChE inhibitory activity of Erythrina alkaloids.

1. Reagents:

-

0.1 M Phosphate (B84403) buffer (pH 8.0).

-

Acetylthiocholine iodide (ATCI) solution (substrate).

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

Acetylcholinesterase (AChE) enzyme solution.

-

Test compounds (Erythrina alkaloids) dissolved in a suitable solvent.

2. Assay Procedure:

-

In a 96-well microplate, add:

-

25 µL of the test compound at various concentrations.

-

50 µL of phosphate buffer (pH 8.0).

-

25 µL of AChE solution.

-

-

Pre-incubate the mixture at 37°C for 15 minutes.

-

Add 25 µL of DTNB solution.

-

Initiate the reaction by adding 25 µL of ATCI solution.

3. Measurement and Data Analysis:

-

Measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader.

-

The rate of the reaction is determined by the change in absorbance over time.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathway

Caption: Competitive antagonism of Erythrina alkaloids at the nAChR.

Experimental Workflows

Caption: Workflow for nAChR radioligand binding assay.

Caption: Workflow for two-electrode voltage clamp electrophysiology.

Conclusion

This compound and its related alkaloids represent a fascinating class of natural products with significant potential for CNS-targeted drug discovery. Their primary mode of action as competitive antagonists of neuronal nicotinic acetylcholine receptors, coupled with acetylcholinesterase inhibitory activity, provides a strong basis for further investigation. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers and scientists to explore the therapeutic applications of these compounds in areas such as anxiety, neurodegenerative diseases, and other neurological disorders. Future research should focus on elucidating the structure-activity relationships within this alkaloid family to design more potent and selective modulators of the cholinergic system.

References

- 1. researchgate.net [researchgate.net]

- 2. Binding of the nicotinic cholinergic antagonist, dihydro-beta- erythroidine, to rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of the Nicotinic Receptor Subtypes Expressed on Dopaminergic Terminals in the Rat Striatum - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of action of Erythrartine at a molecular level

An In-depth Technical Guide on the Molecular Mechanism of Action of Erythrartine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a tetracyclic spiroamine alkaloid isolated from plants of the Erythrina genus, has demonstrated notable pharmacological activities, particularly anxiolytic and anticonvulsant effects.[1][2][3][4] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action at the molecular level. While direct, quantitative binding data for this compound on specific molecular targets remains limited in publicly available literature, this document synthesizes the existing preclinical evidence, proposes putative molecular pathways, and details relevant experimental protocols to guide future research. The primary hypothesized mechanisms involve the modulation of inhibitory GABAergic and excitatory nicotinic cholinergic neurotransmitter systems.

Introduction to this compound

This compound belongs to the class of Erythrina alkaloids, which are characterized by a unique tetracyclic spiroamine core structure.[1] These natural products have been a subject of interest for their diverse bioactivities, including effects on the central nervous system (CNS). Preclinical studies have established that this compound possesses anxiolytic and broad-spectrum anticonvulsant properties, making it a promising candidate for further investigation in the context of neurological and psychiatric disorders.

Pharmacological Profile

Anxiolytic Activity

This compound has been shown to exhibit anxiolytic effects in rodent models, comparable to some established therapeutic agents. This activity suggests an interaction with CNS pathways that regulate fear and anxiety.

Anticonvulsant Activity

The anticonvulsant properties of this compound have been demonstrated against seizures induced by a variety of chemoconvulsants, including pilocarpine, kainic acid, pentylenetetrazol (PTZ), and picrotoxin. The broad efficacy against convulsants with different mechanisms of action suggests that this compound may act on a fundamental pathway of neuronal excitability or through multiple mechanisms.

Proposed Molecular Mechanisms of Action

The precise molecular targets of this compound have not been definitively elucidated. However, based on studies of related Erythrina alkaloids and in silico modeling, two primary pathways are proposed: antagonism of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) and positive modulation of γ-aminobutyric acid type A (GABAA) receptors.

Antagonism of Neuronal Nicotinic Acetylcholine Receptors (nAChRs)

A significant body of evidence suggests that many Erythrina alkaloids act as competitive antagonists at neuronal nAChRs. These ligand-gated ion channels are involved in excitatory neurotransmission in the CNS. By blocking nAChRs, this compound could reduce neuronal excitability, which would be consistent with its observed anticonvulsant effects.

Modulation of GABAA Receptors

The GABAergic system is the primary inhibitory neurotransmitter system in the brain. Enhancement of GABAergic signaling, typically through positive allosteric modulation of GABAA receptors, is a common mechanism for anxiolytics and anticonvulsants. In silico molecular docking studies have suggested that erythrinic alkaloids, including this compound, may bind to GABAA receptors, potentially enhancing their inhibitory function. This proposed interaction is supported by the fact that this compound is effective against seizures induced by picrotoxin, a non-competitive antagonist of the GABAA receptor channel.

Quantitative and Semi-Quantitative Data

Table 1: Anticonvulsant Efficacy of this compound

| Seizure Model | Inducing Agent | This compound Dose (intracerebroventricular) | Protection Against Seizures (%) | Reference |

| Rats | Picrotoxin | 3 µg/µl | 100 | |

| Rats | Kainic Acid | 3 µg/µl | 72 | |

| Rats | Pentylenetetrazol (PTZ) | 3 µg/µl | 85 |

Table 2: Antioxidant Activity of this compound

| Assay | Concentration | Antioxidant Activity (%) | Reference |

| In vitro assay | 500 µmol/L | 37.8 |

Detailed Experimental Protocols

To further elucidate the molecular mechanism of this compound, the following experimental approaches are recommended.

Radioligand Binding Assays

This method is used to determine the binding affinity of a ligand (this compound) to a specific receptor.

Objective: To quantify the binding affinity (Ki) of this compound for GABAA receptors and various nAChR subtypes.

Methodology:

-

Membrane Preparation: Isolate synaptic membranes from rodent brain tissue (e.g., cortex for GABAA receptors, thalamus for nAChRs) or from cells recombinantly expressing specific receptor subtypes.

-

Assay Buffer: Prepare a suitable buffer for the specific receptor (e.g., Tris-HCl for GABAA receptors).

-

Radioligand: Select a high-affinity radiolabeled ligand for the target receptor (e.g., [3H]muscimol or [3H]gabazine for the GABAA receptor agonist site; [3H]nicotine or [3H]epibatidine for nAChRs).

-

Competition Binding: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Electrophysiology (Two-Electrode Voltage Clamp or Patch Clamp)

This technique measures the effect of a compound on the function of ion channels.

Objective: To determine if this compound modulates the ion flow through GABAA receptors or nAChRs.

Methodology:

-

Cell Preparation: Use Xenopus oocytes or mammalian cell lines (e.g., HEK293) expressing the target receptor subtypes.

-

Recording:

-

For two-electrode voltage clamp in oocytes, impale the cell with two microelectrodes (one for voltage clamping, one for current recording).

-

For patch clamp in mammalian cells, form a high-resistance seal between a glass micropipette and the cell membrane.

-

-

Agonist Application: Perfuse the cells with a known agonist of the receptor (e.g., GABA for GABAA receptors, acetylcholine or nicotine (B1678760) for nAChRs) to elicit an ionic current.

-

This compound Application: Co-apply this compound with the agonist to observe any potentiation or inhibition of the current.

-

Data Analysis: Measure the change in current amplitude in the presence of this compound. Generate concentration-response curves to determine the IC50 (for antagonists) or EC50 (for modulators).

Visualizations

Signaling Pathways

Caption: Proposed molecular mechanisms of this compound action.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated anxiolytic and anticonvulsant activities. Current evidence suggests that its mechanism of action likely involves the modulation of major neurotransmitter systems, specifically nAChRs and/or GABAA receptors. However, the lack of direct binding and functional data for this compound itself is a significant knowledge gap.

Future research should prioritize:

-

Quantitative binding studies to determine the affinity of this compound for a panel of CNS receptors, including various nAChR and GABAA receptor subtypes.

-

Electrophysiological studies to characterize the functional consequences of this compound binding to its target ion channels.

-

In vivo microdialysis studies to investigate the effects of this compound on neurotransmitter levels in relevant brain regions.

A definitive understanding of this compound's molecular mechanism of action will be crucial for its potential development as a therapeutic agent for neurological disorders.

References

In Silico Prediction of Erythrartine's Biological Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythrartine, a tetracyclic alkaloid isolated from plants of the Erythrina genus, belongs to a class of compounds known for a diverse range of biological activities. While preliminary studies have hinted at its potential therapeutic applications, a comprehensive understanding of its molecular targets and mechanisms of action remains largely unexplored. This technical guide outlines a systematic in silico approach to predict and elucidate the biological targets of this compound, thereby accelerating its development as a potential therapeutic agent. By leveraging a combination of computational techniques, including reverse docking, pharmacophore modeling, and molecular dynamics simulations, this workflow provides a robust framework for hypothesis generation and subsequent experimental validation. This document details the requisite methodologies, data presentation strategies, and visual workflows to guide researchers in this endeavor.

Introduction

The genus Erythrina is a rich source of structurally diverse alkaloids with a wide spectrum of pharmacological effects. This compound, identified as 11β-hydroxyerysotrine, is one such alkaloid.[1] Early investigations into the bioactivities of Erythrina extracts and their constituent alkaloids have suggested potential anticholinesterase, anti-HIV-1, and cytotoxic activities.[1][2] However, the specific molecular targets through which this compound exerts these effects are not well-defined.

In silico target prediction has emerged as a powerful tool in modern drug discovery to bridge this knowledge gap. By computationally screening a compound against a vast library of biological macromolecules, potential protein targets can be identified, offering insights into its mechanism of action, potential therapeutic applications, and possible off-target effects.[3][4] This guide presents a comprehensive in silico workflow tailored for the prediction of this compound's biological targets.

Proposed In Silico Target Prediction Workflow

The proposed workflow for identifying the biological targets of this compound is a multi-step process that integrates several computational techniques to refine the list of potential candidates.

Caption: A proposed in silico workflow for this compound target prediction.

Methodologies

Preparation of this compound's 3D Structure

A high-quality three-dimensional structure of this compound is a prerequisite for all subsequent in silico analyses.

Protocol:

-

Obtain 2D Structure: Retrieve the 2D structure of this compound (11β-hydroxyerysotrine) from a chemical database such as PubChem or ChEMBL.

-

2D to 3D Conversion: Utilize a molecular modeling software (e.g., Avogadro, ChemDraw 3D) to convert the 2D structure into a 3D conformation.

-

Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This step is crucial for ensuring the geometric and energetic favorability of the ligand structure.

-

File Format: Save the final 3D structure in a compatible format (e.g., .mol2, .sdf) for use in docking and screening software.

Reverse Docking

Reverse docking, also known as inverse docking, is a computational technique where a single ligand is docked against a large collection of protein structures to identify potential binding partners.

Protocol:

-

Target Protein Database Preparation: Compile a comprehensive database of 3D protein structures. This can be the entire Protein Data Bank (PDB) or a curated subset focusing on human proteins or proteins from specific disease pathways.

-

Binding Site Identification: For each protein in the database, identify potential ligand-binding sites. This can be done by identifying known binding pockets or using computational tools to predict putative binding sites.

-

Docking Simulation: Employ a molecular docking program (e.g., AutoDock, Glide, GOLD) to systematically dock the prepared 3D structure of this compound into the identified binding sites of all proteins in the database.

-

Scoring and Ranking: The docking program will generate a score for each protein-ligand interaction, which estimates the binding affinity. Rank all the proteins based on their docking scores to generate an initial list of potential targets.

Table 1: Representative Data from a Hypothetical Reverse Docking Screen of this compound

| Rank | PDB ID | Protein Name | Docking Score (kcal/mol) |

| 1 | 4M0F | Acetylcholinesterase (AChE) | -10.2 |

| 2 | 6U2H | Butyrylcholinesterase (BChE) | -9.8 |

| 3 | 1A28 | HIV-1 Protease | -9.5 |

| 4 | 5T35 | Cyclin-Dependent Kinase 2 (CDK2) | -9.1 |

| 5 | 3ERT | Estrogen Receptor Alpha | -8.9 |

Note: This table presents hypothetical data for illustrative purposes.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. This can be used to filter and refine the initial hit list from reverse docking.

Protocol:

-

Model Generation: For the top-ranked protein targets from the reverse docking screen, generate structure-based pharmacophore models. This involves identifying the key interactions (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) between this compound and the protein's binding site.

-

Database Screening: Use the generated pharmacophore models as 3D queries to screen chemical databases for other molecules that fit the model. The rationale is that if a target is valid, other known active compounds for that target should also match the pharmacophore.

-

Hit List Refinement: Prioritize targets for which known active ligands map well to the this compound-derived pharmacophore.

Caption: Workflow for pharmacophore-based target validation.

Molecular Dynamics Simulations

To further validate the binding of this compound to the high-priority targets and to understand the stability of the protein-ligand complex, molecular dynamics (MD) simulations can be performed.

Protocol:

-

System Preparation: The protein-Erythrartine complex obtained from docking is placed in a simulation box with explicit solvent (water) and ions to mimic physiological conditions.

-

Simulation: An MD simulation is run for a significant time period (e.g., 100 nanoseconds) to observe the dynamic behavior of the complex.

-

Trajectory Analysis: The simulation trajectory is analyzed to assess the stability of the binding pose, identify key interacting residues, and calculate the binding free energy.

Potential Signaling Pathway Involvement

Based on the prioritized list of predicted targets, further in silico analysis can be performed to hypothesize the signaling pathways that may be modulated by this compound. For instance, if acetylcholinesterase is a confirmed target, it would implicate this compound in the cholinergic signaling pathway, which is relevant to neurological functions.

Caption: Hypothetical involvement of this compound in the cholinergic pathway.

Conclusion

The in silico workflow detailed in this guide provides a systematic and resource-efficient approach to predict the biological targets of this compound. By integrating reverse docking, pharmacophore modeling, and molecular dynamics simulations, researchers can generate a high-confidence list of potential targets. These computational predictions are invaluable for guiding subsequent experimental validation studies, ultimately accelerating the exploration of this compound's therapeutic potential. It is imperative to note that in silico predictions are hypotheses that require experimental verification through in vitro and in vivo assays.

References

- 1. researchgate.net [researchgate.net]

- 2. Traditional Medicinal Uses, Phytoconstituents, Bioactivities, and Toxicities of Erythrina abyssinica Lam. ex DC. (Fabaceae): A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In silico prediction of antimalarial drug target candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Classification and Analysis of Erythrartine

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of erythrartine (B58035), a member of the diverse Erythrina alkaloid family. It details its specific classification based on chemical structure, summarizes key physicochemical and biological data, and outlines the experimental protocols for its isolation, characterization, and biological evaluation.

Introduction to Erythrina Alkaloids

The genus Erythrina, comprising approximately 130 species of tropical and subtropical plants, is a rich source of structurally unique tetracyclic spiroamine alkaloids.[1][2] These compounds are characterized by a common erythrinane skeleton, which consists of four rings (A, B, C, and D).[1] For decades, Erythrina alkaloids have been the subject of significant scientific interest due to their wide range of pharmacological activities, including sedative, anxiolytic, anticonvulsant, and curare-like neuromuscular blocking effects.[3] Their primary mechanism of action often involves the modulation of central nervous system (CNS) targets, particularly neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs).[3]

Classification of this compound

Erythrina alkaloids are broadly categorized into three main classes based on the substitution and degree of unsaturation in the A and B rings of the erythrinane core: dienoid, alkenoid, and lactonic alkaloids.

-

Dienoid Alkaloids: Characterized by a conjugated diene system across the C1-C2 and C6-C7 positions.

-

Alkenoid Alkaloids: Possess a single double bond at the C1-C2 position.

-

Lactonic Alkaloids: Contain a lactone ring, representing a smaller and less common subclass.

Based on its chemical structure, This compound is definitively classified as a dienoid Erythrina alkaloid . It features the characteristic 1,6-diene system within its tetracyclic framework.

Physicochemical and Biological Data

Quantitative data is essential for the identification and evaluation of natural products. The following tables summarize the known spectroscopic data for this compound and the biological activity of structurally related dienoid alkaloids.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property / Technique | Parameter | Value / Data |

| Identity | Molecular Formula | C₁₉H₂₃NO₄ |

| Molecular Weight | 329.39 g/mol | |

| CAS Number | 51666-26-3 | |

| ¹³C NMR | Solvent | CDCl₃ |

| Chemical Shifts (δ, ppm) | 147.2, 146.6, 141.0, 131.2, 126.1, 124.0, 108.3, 105.7, 68.1, 65.0, 56.1, 55.9, 53.4, 47.1, 38.8, 30.9, 23.1 | |

| ¹H NMR | Solvent | CDCl₃ |

| Chemical Shifts (δ, ppm) | Data not available in the searched literature. | |

| Mass Spectrometry | Ionization Mode | ESI+ (Predicted) |

| [M+H]⁺ (m/z) | 330.1700 |

Table 2: Biological Activity of Structurally Related Dienoid Erythrina Alkaloids on Neuronal nAChRs (Note: Data for this compound is not currently available. This table provides context based on its close structural analogs.)

| Compound | Receptor Subtype | Assay Type | Value (IC₅₀) | Reference |

| Erysotrine | α4β2 | Electrophysiology (Xenopus oocytes) | 0.37 µM | |

| Erysotrine | α7 | Electrophysiology (Xenopus oocytes) | 17 µM | |

| (+)-Erythravine | α4β2 | Electrophysiology (HEK 293 cells) | 13 nM | |

| (+)-Erythravine | α7* | Electrophysiology (Hippocampal neurons) | 6 µM |

Experimental Methodologies

Isolation and Purification of this compound

The isolation of this compound from its natural source, such as the leaves or flowers of Erythrina speciosa, follows a standard acid-base extraction protocol coupled with chromatographic separation.

Protocol:

-

Extraction: Dried and powdered plant material is macerated at room temperature with an organic solvent, typically methanol (MeOH), for 48-72 hours. This process is repeated three times to ensure exhaustive extraction.

-

Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude residue.

-

Acid-Base Partitioning:

-

The residue is dissolved in a weak acidic solution (e.g., 2% acetic acid) to protonate the basic alkaloids, rendering them water-soluble.

-

This aqueous solution is washed with a non-polar solvent like ethyl acetate (EtOAc) to remove neutral and acidic impurities.

-

The acidic aqueous layer is then basified with a weak base (e.g., ammonium (B1175870) hydroxide, NH₄OH) to a pH of 8-9. This deprotonates the alkaloids, making them soluble in organic solvents.

-

The alkaloids are then extracted from the basic aqueous layer into an organic solvent such as EtOAc or dichloromethane (B109758) (CH₂Cl₂).

-

-

Purification: The resulting crude alkaloid fraction is subjected to column chromatography over silica gel. A gradient elution system, starting with non-polar solvents (e.g., hexane) and gradually increasing in polarity (e.g., adding EtOAc and then MeOH), is used to separate the individual alkaloids. Fractions are collected and monitored by thin-layer chromatography (TLC) to isolate pure this compound.

Structural Elucidation

The definitive structure of an isolated compound like this compound is determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact mass and, consequently, the molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is crucial for full structural assignment.

-

1D NMR: ¹H NMR provides information on the number and chemical environment of protons, while ¹³C NMR reveals the number and type of carbon atoms.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, establishing connectivity between adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two to three bonds away, which is critical for assembling the complete carbon skeleton and determining the placement of functional groups.

-

-

Mechanism of Action and Signaling Pathway

While direct data for this compound is limited, the primary pharmacological target for dienoid Erythrina alkaloids is the neuronal nicotinic acetylcholine receptor (nAChR). These alkaloids act as competitive antagonists, particularly at the α4β2 subtype, which is highly expressed in the CNS.

Signaling Pathway: In normal cholinergic neurotransmission, the presynaptic release of acetylcholine (ACh) leads to its binding to postsynaptic nAChRs. This binding opens the ligand-gated ion channel, allowing an influx of cations (primarily Na⁺ and Ca²⁺), which depolarizes the neuron and propagates the nerve signal.

This compound and related alkaloids are hypothesized to competitively inhibit this process. By binding to the same site as ACh on the nAChR, they block the channel from opening, thereby inhibiting neuronal excitation. This antagonistic action at key nAChRs in the brain is believed to underlie the anxiolytic and sedative effects observed for this class of compounds.

Biological Assay Protocol: Whole-Cell Patch-Clamp Electrophysiology

To quantify the antagonist activity of this compound on specific nAChR subtypes, a whole-cell patch-clamp assay is employed.

-

Cell Culture: A mammalian cell line (e.g., HEK-293) is transfected to express the desired nAChR subunits (e.g., α4 and β2).

-

Electrophysiology:

-

A single transfected cell is "patched" with a microelectrode to measure ionic currents across the cell membrane.

-

A baseline current is established. The cell is then perfused with a solution containing a known concentration of acetylcholine (typically the EC₅₀ concentration) to elicit a maximal current response.

-

To determine inhibitory activity, the cell is pre-incubated with varying concentrations of this compound before being co-perfused with this compound and acetylcholine.

-

-

Data Analysis: The reduction in the acetylcholine-induced current in the presence of this compound is measured. By testing a range of concentrations, a dose-response curve can be generated, and the half-maximal inhibitory concentration (IC₅₀) can be calculated, providing a quantitative measure of the compound's potency as an antagonist at that specific receptor subtype.

References

Preliminary Cytotoxicity Screening of Erythrartine: A Technical Guide

Disclaimer: The compound "Erythrartine" is not found in the reviewed scientific literature. This guide is based on the cytotoxic properties of various structurally related alkaloids and flavonoids isolated from the Erythrina genus, which are used as a proxy to provide a representative framework for preliminary cytotoxicity screening.

This technical guide provides a comprehensive overview of the methodologies and data interpretation for the preliminary in vitro cytotoxicity screening of this compound, a representative compound from the Erythrina genus. It is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of novel chemical entities for their potential as anticancer agents.

Introduction

The genus Erythrina is a rich source of bioactive secondary metabolites, including alkaloids and flavonoids, which have demonstrated a range of pharmacological activities. Several compounds isolated from various Erythrina species have exhibited significant cytotoxic effects against a panel of human cancer cell lines, making them promising candidates for further anticancer drug development.[1][2] The preliminary cytotoxicity screening detailed herein is a critical first step in characterizing the bioactivity of a novel compound like this compound. This process involves determining the concentration-dependent effects of the compound on cell viability and elucidating the primary mechanism of cell death, often focusing on the induction of apoptosis.

Data Presentation: In Vitro Cytotoxicity of Erythrina Compounds

The following tables summarize the 50% inhibitory concentration (IC50) values of various compounds isolated from different Erythrina species against a range of cancer cell lines. This data provides a comparative baseline for the expected potency of a novel Erythrina-derived compound.

Table 1: Cytotoxicity of Compounds from Erythrina poeppigiana

| Compound | Cell Line | IC50 (µM) |

| β-erythroidine | MCF-7 (Breast Cancer) | 36.8 |

| 8-oxo-β-erythroidine | MCF-7 (Breast Cancer) | 60.8 |

| 8-oxo-α-erythroidine | MCF-7 (Breast Cancer) | 875.4 |

| Data sourced from Herlina et al., 2020[3] |

Table 2: Cytotoxicity of Compounds from Erythrina caffra

| Compound | Cell Line | IC50 (µg/mL) |

| n-hexacosanyl isoferulate | MCF-7 (Breast Cancer) | 58.84 |

| n-hexacosanyl isoferulate | HeLa (Cervical Cancer) | 146.63 |

| tetradecyl isoferulate | MCF-7 (Breast Cancer) | 123.62 |

| tetradecyl isoferulate | HeLa (Cervical Cancer) | 169.80 |

| Data sourced from a 2023 study on Erythrina caffra compounds.[1] |

Experimental Protocols

Detailed methodologies for key cytotoxicity and apoptosis assays are provided below.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control. Incubate for 24, 48, or 72 hours.

-

MTT Addition: Following the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

-

Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C and 5% CO₂.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Cell Viability Assessment: Trypan Blue Exclusion Assay

This assay is based on the principle that viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take up the dye and appear blue.

Protocol:

-

Cell Preparation: Prepare a single-cell suspension from the control and this compound-treated cultures.

-

Staining: Mix 10 µL of the cell suspension with 10 µL of 0.4% trypan blue solution (1:1 ratio).

-

Incubation: Allow the mixture to stand for 1-3 minutes at room temperature.

-

Counting: Load 10 µL of the stained cell suspension into a hemocytometer.

-

Microscopy: Under a light microscope, count the number of viable (clear) and non-viable (blue) cells in the four large corner squares.

-

Calculation: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Harvesting: After treatment with this compound, harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.

Caspase Activity Assay

Executioner caspases, such as caspase-3 and caspase-7, are key mediators of apoptosis. Their activity can be measured using a luminogenic or fluorometric substrate.

Protocol (using a luminogenic assay):

-

Plate Equilibration: Remove the 96-well plate containing treated cells from the incubator and allow it to equilibrate to room temperature.

-

Reagent Preparation: Reconstitute the luminogenic substrate (containing the DEVD peptide sequence) in the provided buffer to prepare the Caspase-Glo® 3/7 Reagent.

-

Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Mix the contents by shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours.

-

Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the preliminary cytotoxicity screening of this compound.

Hypothesized Apoptotic Signaling Pathway

Based on the mechanisms of related compounds, this compound is hypothesized to induce apoptosis through the intrinsic (mitochondrial) pathway.

Caption: Hypothesized intrinsic apoptotic pathway induced by this compound.

References

Methodological & Application

High-performance liquid chromatography (HPLC) method for Erythrartine quantification

An Application Note and Protocol for the Quantification of Erythrosine (FD&C Red No. 3) using High-Performance Liquid Chromatography (HPLC).

Introduction

Erythrosine, also known as FD&C Red No. 3, is a synthetic, iodine-containing xanthene food dye. Its use is permitted in specified foods in many countries, although its safety has been a subject of debate. Accurate and reliable quantification of Erythrosine in various matrices such as food products and pharmaceuticals is crucial for regulatory compliance and consumer safety. High-Performance Liquid Chromatography (HPLC) with UV-Vis or Photodiode Array (PDA) detection is a widely used analytical technique for this purpose due to its high sensitivity, specificity, and accuracy.

This document provides a detailed application note and protocol for the quantification of Erythrosine using a reversed-phase HPLC (RP-HPLC) method. The method described is based on established and validated procedures, ensuring reliability and reproducibility.

Principle of the Method

The method employs reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar mixture of an aqueous buffer and organic solvents. Erythrosine, being a relatively polar compound, is separated from other sample components based on its differential partitioning between the stationary and mobile phases. The separated Erythrosine is then detected by a UV-Vis or PDA detector at its maximum absorption wavelength (λmax), which is approximately 529 nm. Quantification is achieved by comparing the peak area of Erythrosine in the sample to that of a known standard.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or PDA detector is required. The following chromatographic conditions are recommended:

| Parameter | Recommended Setting |

| HPLC Column | Phenomenex C18 Gemini (150 x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase | 20mM Ammonium (B1175870) Acetate (B1210297) Buffer : Acetonitrile (B52724) : Methanol (40:30:30 v/v/v)[1][2] |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | Ambient (or controlled at 25 °C for better reproducibility) |

| Detection | UV/PDA at 529 nm[1][2] |

| Run Time | Approximately 10 minutes |

Reagents and Solutions

-

Erythrosine Reference Standard: Purity ≥ 95%

-

Ammonium Acetate: Analytical grade

-

Acetonitrile: HPLC grade

-

Methanol: HPLC grade

-

Water: HPLC grade or deionized water

-

Mobile Phase Preparation (1 L):

-

Prepare a 20mM Ammonium Acetate solution by dissolving 1.54 g of ammonium acetate in 1 L of HPLC grade water.

-

Filter the buffer solution through a 0.45 µm membrane filter.

-

Mix 400 mL of the 20mM ammonium acetate buffer with 300 mL of acetonitrile and 300 mL of methanol.

-